![molecular formula C10H11BrO2 B2560481 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid CAS No. 1824605-09-5](/img/structure/B2560481.png)
2-(4-(Bromomethyl)-3-methylphenyl)acetic acid
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Overview
Description
“2-(4-(Bromomethyl)-3-methylphenyl)acetic acid” is a chemical compound that has been used as a precursor for serine protease inhibitor . It was also used in the synthesis of a novel crown ether receptor and 4-(acetoxymethyl)phenylacetic acid by reacting with excessive sodium acetate and acetic acid .
Synthesis Analysis
A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .
Molecular Structure Analysis
The molecular formula of “2-(4-(Bromomethyl)-3-methylphenyl)acetic acid” is C9H9BrO2 . The average mass is 229.071 Da and the monoisotopic mass is 227.978592 Da .
Chemical Reactions Analysis
Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.07 . Its enthalpy of vaporization at boiling point (421.15K) is 36.363kjoule/mol and density at 25°C is 1.4212g/ml .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- α-Bromination Reactions : 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid can serve as a valuable substrate in α-bromination reactions. For instance, it can undergo bromination at the α-position using pyridine hydrobromide perbromide as the bromine source . Such reactions are essential for creating new compounds with potential pharmaceutical applications.
Mechanism of Action
Target of Action
Similar compounds such as acetic acid are known to have antimicrobial properties and are used to treat susceptible infections .
Mode of Action
It’s known that brominated compounds often undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, replaces a leaving group, such as a bromide ion. This could potentially lead to changes in the target molecule, affecting its function .
Biochemical Pathways
Related compounds like acetic acid are involved in various metabolic processes .
Pharmacokinetics
The presence of the bromomethyl group might influence its bioavailability and metabolic stability .
Result of Action
Similar brominated compounds are known to cause changes in the target molecule, potentially affecting its function .
Safety and Hazards
properties
IUPAC Name |
2-[4-(bromomethyl)-3-methylphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJGEZCRQRVGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Bromomethyl)-3-methylphenyl)acetic acid | |
CAS RN |
1824605-09-5 |
Source
|
Record name | 2-[4-(bromomethyl)-3-methylphenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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